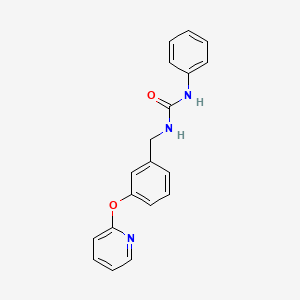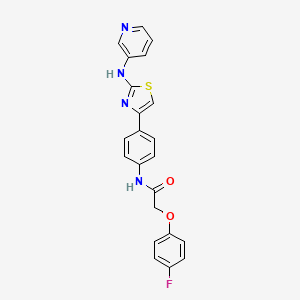
1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Applications De Recherche Scientifique
Molecular Complexation and Structural Analysis
Research has explored the complexation and structural characteristics of N-(pyridin-2-yl),N'-substituted ureas, revealing insights into their interaction with compounds like 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopic titrations and quantum chemical calculations. These studies have highlighted the substituent effect on association, demonstrating the breaking of intramolecular hydrogen bonds in urea derivatives as a crucial step for complex formation, supported by QTAIM calculation methods and single-crystal X-ray diffraction (Ośmiałowski et al., 2013).
Pharmacological and Biological Screening
A series of novel pyrimidine derivatives, including 4-substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol and its analogs, were synthesized and evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These compounds exhibited varying degrees of activity, with some showing exceptional anti-inflammatory effects, underscoring the potential therapeutic applications of pyridin-2-yl urea derivatives (Bhat et al., 2014).
Anticancer Agents Development
The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been conducted, targeting anticancer properties. These derivatives underwent antiproliferative activity assessment against various cancer cell lines, revealing some compounds with significant inhibitory effects, comparable to known anticancer drugs. This research pinpoints the urea scaffold's role in developing new anticancer agents, potentially offering insights into BRAF inhibitors for further exploration (Feng et al., 2020).
Gelation and Material Science Applications
Studies on low molecular weight salt hydrogelators, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, have shown the capability to form hydrogels in the presence of different acids, with the gel's rheology and morphology being tunable by the anion type. This anion-dependent modulation of physical properties offers a method for adjusting the characteristics of hydrogels, which is crucial for various applications in material science and drug delivery systems (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-phenyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-16-8-2-1-3-9-16)21-14-15-7-6-10-17(13-15)24-18-11-4-5-12-20-18/h1-13H,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKPKACDJOBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)
![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B2721076.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)

![2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2721082.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)

![8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2721086.png)

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)